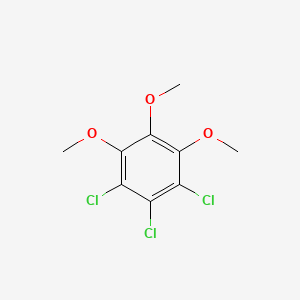
1,2,3-Trichloro-4,5,6-trimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trichloro-4,5,6-trimethoxybenzene is an organic compound with the molecular formula C9H9Cl3O3 It is a derivative of benzene, where three chlorine atoms and three methoxy groups are substituted at specific positions on the benzene ring
Vorbereitungsmethoden
The synthesis of 1,2,3-Trichloro-4,5,6-trimethoxybenzene typically involves the chlorination and methoxylation of benzene derivatives. One common method involves the reaction of 1,2,3-trichlorobenzene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the 4, 5, and 6 positions . The reaction conditions often require controlled temperatures and prolonged reaction times to ensure complete substitution.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
1,2,3-Trichloro-4,5,6-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the removal of chlorine atoms and the formation of methoxy-substituted benzene derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols, leading to the formation of various substituted benzene compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trichloro-4,5,6-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of specialty chemicals, dyes, and polymers, where its unique chemical properties are advantageous.
Wirkmechanismus
The mechanism by which 1,2,3-Trichloro-4,5,6-trimethoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, leading to the disruption of cellular processes. The molecular targets and pathways involved can include enzymes, receptors, and DNA, where the compound or its derivatives can inhibit or activate specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Trichloro-4,5,6-trimethoxybenzene can be compared with other similar compounds, such as:
1,2,3-Trichlorobenzene: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1,3,5-Trichloro-2,4,6-trimethoxybenzene: Has a different substitution pattern, leading to variations in chemical properties and reactivity.
1,2,4-Trichloro-5,6-dimethoxybenzene: Contains fewer methoxy groups, affecting its solubility and reactivity.
This article provides a detailed overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
77223-56-4 |
|---|---|
Molekularformel |
C9H9Cl3O3 |
Molekulargewicht |
271.5 g/mol |
IUPAC-Name |
1,2,3-trichloro-4,5,6-trimethoxybenzene |
InChI |
InChI=1S/C9H9Cl3O3/c1-13-7-5(11)4(10)6(12)8(14-2)9(7)15-3/h1-3H3 |
InChI-Schlüssel |
JDWAFWGCMUKWGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(Trichloromethyl)sulfanyl]oxy}benzene](/img/structure/B13963862.png)
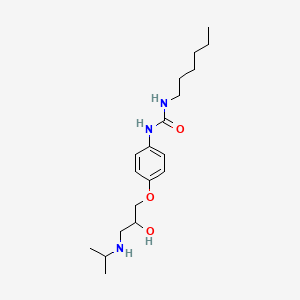
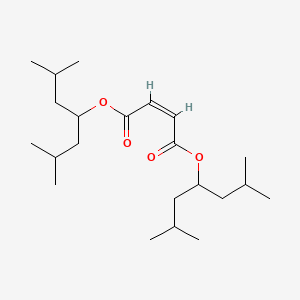

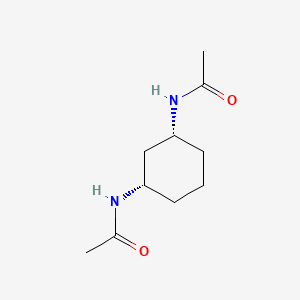
![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)

![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)




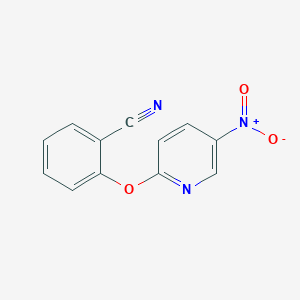
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)
